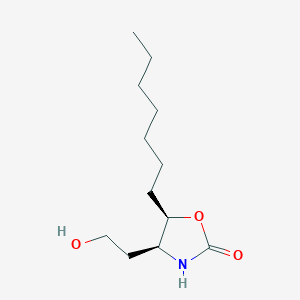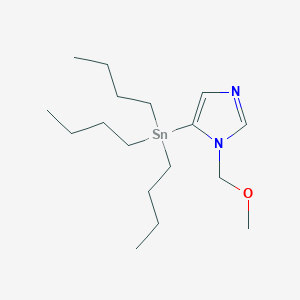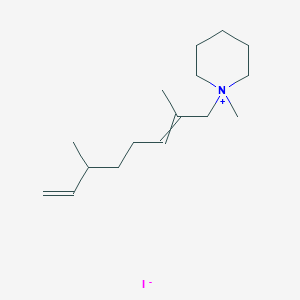![molecular formula C8H9ClO B14240380 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 244622-23-9](/img/structure/B14240380.png)
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4S)-Bicyclo[221]hept-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a double bond and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the reaction of norbornene with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: Norbornene
Reagent: Phosgene (COCl₂)
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptane framework can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride can be used to add across the double bond. These reactions are often conducted in non-polar solvents like hexane.
Major Products
Substitution Products: Depending on the nucleophile, products such as (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbamoyl chloride or (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-alkoxy chloride can be formed.
Addition Products: Products such as 5,6-dibromo-2-chlorobicyclo[2.2.1]heptane can be obtained from electrophilic addition reactions.
Aplicaciones Científicas De Investigación
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted products. The double bond in the bicyclo[2.2.1]heptane framework can undergo addition reactions, resulting in the formation of addition products. These reactions are facilitated by the strain in the bicyclic structure, which makes the compound more reactive.
Comparación Con Compuestos Similares
Similar Compounds
Norbornene: A bicyclic compound with a similar framework but lacking the carbonyl chloride group.
Norbornadiene: Similar to norbornene but with two double bonds in the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
244622-23-9 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7-/m0/s1 |
Clave InChI |
HXYXVFUUHSZSNV-XVMARJQXSA-N |
SMILES isomérico |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C(=O)Cl |
SMILES canónico |
C1C2CC(C1C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
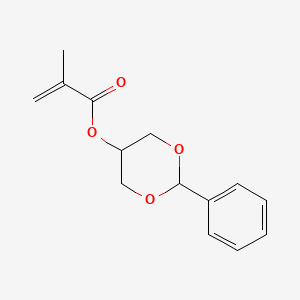
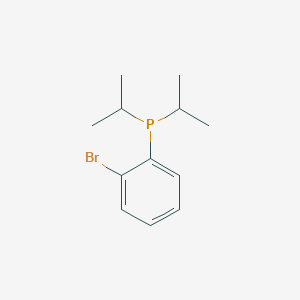
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)

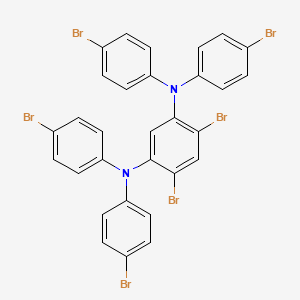
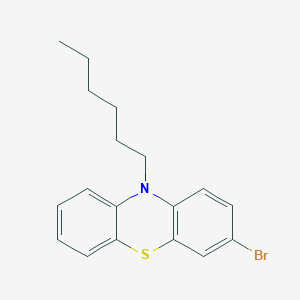
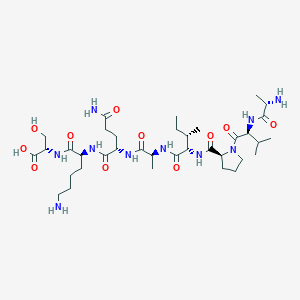
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
